![molecular formula C16H20N4O B2931937 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(tert-butyl)phenyl)methanone CAS No. 2034559-94-7](/img/structure/B2931937.png)
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(tert-butyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(tert-butyl)phenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications and Synthesis
A study by Ozcubukcu et al. (2009) discusses a highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure. This research highlights the efficient synthesis of triazolyl ligands via Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC), demonstrating the utility of triazolyl derivatives in catalysis, particularly for reactions requiring low catalyst loadings and compatibility with sensitive functional groups (Ozcubukcu et al., 2009).
Synthesis of Novel Derivatives
Abosadiya et al. (2018) explored the synthesis and characterization of new 1,2,4-Triazole and Triazolidin derivatives, showcasing the diversity in chemical synthesis and potential applications of triazole-containing compounds. This work emphasizes the importance of structural characterization in understanding the properties and potential applications of such derivatives (Abosadiya et al., 2018).
Biological and Pharmaceutical Research
Research on N-Substituted Pyrrolidine Derivatives Bearing 1,2,4-triazole Ring by Prasad et al. (2021) illustrates the biological significance of triazole derivatives. The study presents the synthesis of a library of derivatives with potential for various biological activities, highlighting the versatility of triazole derivatives in drug development (Prasad et al., 2021).
Liquid Crystal Properties
The study by Zhao et al. (2013) on the synthesis, electrochemistry, and liquid crystal properties of 1,2,3-(NH)-triazolylferrocene derivatives demonstrates the potential of triazole compounds in materials science. This research reveals how structural modifications can impact the physical properties of compounds, opening avenues for their application in electronic and display technologies (Zhao et al., 2013).
Wirkmechanismus
Target of Action
Compounds with a 1,2,3-triazole ring are known to be attractive for screening for biological activity because it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
The 1,2,3-triazole ring is known to form hydrogen bonds, which is crucial for binding with biological targets . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
1,2,3-triazole derivatives have been used to synthesize compounds active against various diseases, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
The presence of the 1,2,3-triazole ring, which is resistant to metabolic degradation, suggests that the compound may have good bioavailability .
Result of Action
1,2,3-triazole derivatives have shown various biological activities, suggesting that this compound may have a broad range of effects at the molecular and cellular levels .
Action Environment
The stability of the 1,2,3-triazole ring suggests that the compound may be resistant to environmental factors that could degrade other compounds .
Eigenschaften
IUPAC Name |
(4-tert-butylphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-16(2,3)13-6-4-12(5-7-13)15(21)19-10-14(11-19)20-9-8-17-18-20/h4-9,14H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAAPYGZASOOCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(tert-butyl)phenyl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.